Methyl 5-chloronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWLLCWQGXPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572627 | |
| Record name | Methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51269-81-9 | |
| Record name | Methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 5 Chloronicotinate
Strategic Approaches to Methyl 5-chloronicotinate (B8429512) Synthesis
The synthesis of Methyl 5-chloronicotinate can be achieved through various routes, ranging from traditional multi-step processes to more modern, streamlined methodologies. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and economic feasibility.
Classical Synthetic Pathways for this compound
Classical approaches to the synthesis of this compound predominantly rely on the esterification of the corresponding carboxylic acid, 5-chloronicotinic acid. This precursor is commercially available and serves as the common starting point for several traditional methods.
One of the most fundamental and widely used methods is the Fischer-Speier esterification . This reaction involves heating a solution of 5-chloronicotinic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, excess alcohol is used, and sometimes water is removed as it is formed. libretexts.org
Reaction Scheme for Fischer Esterification: [Image of the chemical reaction showing 5-chloronicotinic acid reacting with methanol (CH3OH) in the presence of an acid catalyst (H+) to yield this compound and water (H2O)]
Derivatization Reactions of this compound
Functional Group Interconversions on the Halogen and Ester Positions
The chloro and ester moieties of this compound are primary sites for chemical modification, enabling its conversion into a variety of other functional groups and derivatives.
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloronicotinic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to precipitate the carboxylic acid product. chemicalbook.com This hydrolysis is a fundamental step, as the resulting carboxylic acid can participate in a wide range of subsequent reactions, such as amide bond formation.
Another key transformation of the ester group is direct amidation. This can be achieved by reacting this compound with a primary or secondary amine. While this reaction can be driven thermally, catalytic methods are often employed to improve efficiency. For instance, heterogeneous catalysts like niobium(V) oxide (Nb2O5) have been shown to be effective for the direct amidation of various esters with amines under solvent-free conditions, representing a versatile approach applicable to substrates like this compound. researchgate.net
The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the pyridine nitrogen and the ester group, the carbon atom bearing the chlorine is rendered electrophilic and can be attacked by various nucleophiles. This allows for the displacement of the chloride ion by nucleophiles such as amines, alkoxides, or thiolates, thereby introducing a wide array of functional groups at the 5-position of the pyridine ring. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
| Transformation | Reagents/Conditions | Product |
| Ester Hydrolysis | 1. NaOH (aq), 60°C2. HCl | 5-Chloronicotinic acid |
| Direct Amidation | R1R2NH, Catalyst (e.g., Nb2O5) | N-substituted-5-chloronicotinamide |
| Nucleophilic Aromatic Substitution | Nu: (e.g., RNH2, RO-, RS-) | Methyl 5-(nucleophile)nicotinate |
Catalytic Systems in this compound Chemistry
Catalysis plays a pivotal role in the derivatization of this compound, offering efficient and selective pathways for forming new chemical bonds. Both transition-metal catalysis and, more recently, organocatalysis and biocatalysis have been employed to manipulate its structure.
The chlorine atom of this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. nih.gov This reaction is widely used to form new C-C bonds. For example, this compound can be coupled with various aryl or heteroaryl boronic acids to produce 5-aryl or 5-heteroaryl nicotinates, which are common scaffolds in medicinal chemistry. While a specific example for this compound is not detailed, the Suzuki coupling of the analogous methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids proceeds with high yields, demonstrating the feasibility of this transformation on similar heterocyclic systems. researchgate.net
Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component, reacting with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 5-position of the pyridine ring. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination : This reaction provides a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgopenochem.orglibretexts.org This transformation is particularly useful for synthesizing N-aryl and N-heteroaryl amines. This compound can be coupled with a wide range of primary and secondary amines using a suitable palladium catalyst and ligand system to yield 5-aminonicotinate derivatives. wikipedia.orgopenochem.orglibretexts.org
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd catalyst, Base | C-C |
| Heck Reaction | Alkene | Pd catalyst, Base | C-C (vinyl) |
| Buchwald-Hartwig Amination | R1R2NH | Pd catalyst, Base, Ligand | C-N |
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering improved sustainability and unique selectivity.
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, presents numerous possibilities for the transformation of this compound derivatives. For instance, chiral bifunctional organocatalysts, such as those derived from thiourea, are effective in promoting asymmetric Michael additions. mdpi.com While direct applications on this compound are not extensively documented, related substrates can undergo organocatalyzed transformations, suggesting potential for similar reactivity.
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. A notable application in this area is the enzymatic amidation of nicotinate (B505614) esters. For example, the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines. This biocatalytic approach has been applied to substrates like methyl 6-chloronicotinate, a close structural isomer of this compound, achieving high product yields in short reaction times. This demonstrates the potential for enzymatic methods in the derivatization of this compound, offering a green and efficient alternative to traditional chemical methods.
Green Chemistry Principles in the Synthesis and Derivatization of this compound
The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of chemical intermediates like this compound to minimize environmental impact and enhance sustainability.
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. There is a growing effort to replace conventional polar aprotic solvents like DMF and NMP, which have toxicity concerns, with greener alternatives.
Cyrene™ (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose (B213188) that has emerged as a promising sustainable alternative. It has been successfully employed as a solvent for nucleophilic aromatic substitution (SNAr) reactions on nicotinic esters. Studies have shown that Cyrene can outperform traditional solvents like DMF and DMSO in these reactions, often with significantly shorter reaction times. A key advantage is its high water solubility, which allows for a simple workup procedure where the product can be isolated by precipitation upon the addition of water, avoiding the need for extensive extractions with organic solvents.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as addition reactions, are inherently less wasteful.
Biocatalytic methods, such as the enzymatic amidation mentioned previously, can also contribute to improved process greenness. These reactions are often highly selective, reducing the formation of byproducts and simplifying purification. Furthermore, quantitative green metrics such as the E-factor (Environmental Factor), which measures the mass ratio of waste to desired product, and Process Mass Intensity (PMI) , which considers the total mass used in a process to produce a certain mass of product, can be used to evaluate and optimize the environmental performance of synthetic routes involving this compound.
Microwave-Assisted and Flow Chemistry Approaches
Modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, and enhanced safety profiles. While specific documented examples for the direct synthesis of this compound using these advanced techniques are not extensively detailed in publicly available literature, the principles and successful applications in related transformations strongly suggest their applicability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. youtube.com The esterification of carboxylic acids is a well-established transformation that benefits significantly from microwave irradiation. rsc.orgmdpi.com
In the context of this compound synthesis, a plausible microwave-assisted approach would involve the Fischer esterification of 5-chloronicotinic acid with methanol. The reaction would likely be conducted in the presence of a catalytic amount of acid, such as sulfuric acid or a solid acid catalyst. Microwave heating would rapidly bring the reaction mixture to the required temperature, promoting the efficient formation of the ester. This method avoids the prolonged heating periods typically required in conventional reflux setups. masterorganicchemistry.com
Research on microwave-assisted reactions of other halonicotinic acids further supports the potential of this technology. For instance, 2-chloronicotinic acid has been successfully reacted with various amines under microwave irradiation to produce 2-aminonicotinic acids in high yields and short reaction times. researchgate.net This demonstrates the compatibility of the chloropyridine ring system with microwave conditions.
A hypothetical comparison between conventional and microwave-assisted esterification of 5-chloronicotinic acid is presented in the table below, based on typical improvements observed for similar reactions.
Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |
|---|---|---|
| Reactants | 5-chloronicotinic acid, Methanol, Acid catalyst | 5-chloronicotinic acid, Methanol, Acid catalyst |
| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 10-30 min) |
| Temperature | ~65 °C (reflux) | Higher temperatures achievable (e.g., 100-120 °C) |
| Yield | Moderate to good | Potentially higher |
| Energy Consumption | High | Low |
Flow Chemistry Approaches
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net
The synthesis of esters is a common application of flow chemistry. riken.jporganic-chemistry.org For the preparation of this compound, a flow process would typically involve pumping a solution of 5-chloronicotinic acid and methanol, along with an acid catalyst, through a heated reactor coil. The continuous nature of the process allows for the rapid optimization of reaction conditions and straightforward scaling of production by extending the operation time or by using multiple reactors in parallel. organic-chemistry.org
The use of solid acid catalysts is particularly advantageous in flow systems, as it simplifies product purification by eliminating the need to remove a soluble catalyst from the reaction mixture. The packed-bed reactor configuration, where the catalyst is immobilized, allows the reactant solution to flow through, yielding the product continuously. riken.jp
Table 2: Potential Parameters for Continuous Flow Synthesis of this compound.
| Parameter | Typical Range | Rationale |
|---|---|---|
| Reactants | 5-chloronicotinic acid, Methanol | Starting materials for esterification. |
| Catalyst | Immobilized acid catalyst (e.g., Amberlyst-15) | Facilitates reaction and simplifies purification. |
| Flow Rate | 0.1 - 10 mL/min | Controls the residence time in the reactor. |
| Reactor Temperature | 80 - 150 °C | Higher temperatures accelerate the reaction rate. |
| Residence Time | 5 - 30 minutes | Determined by flow rate and reactor volume. |
| Pressure | Atmospheric to elevated | Can be used to heat solvents above their boiling points. |
The combination of microwave heating and flow chemistry is also an emerging area that could further intensify the synthesis of this compound, offering the benefits of both rapid, targeted heating and the precise control of a continuous process.
Applications of Methyl 5 Chloronicotinate in Medicinal Chemistry
Methyl 5-chloronicotinate (B8429512) as a Core Intermediate in Pharmaceutical Synthesis
In the complex process of drug discovery and development, chemical intermediates are the foundational components used to construct the final active pharmaceutical ingredients (APIs). Methyl 5-chloronicotinate is valued as a core intermediate due to its inherent chemical functionalities which allow for predictable and versatile modifications. The pyridine (B92270) ring is a common motif in many biologically active compounds, and the presence of a chloro-substituent offers a site for nucleophilic substitution reactions. This allows for the introduction of various other functional groups and the extension of the molecular structure.
Simultaneously, the methyl ester at the 3-position of the pyridine ring can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. This dual functionality enables chemists to generate large libraries of novel compounds from a single, readily available starting material. For instance, the ester can be reacted with hydrazine hydrate to form a hydrazide, which can then be condensed with various aldehydes to produce a series of acylhydrazone derivatives, as has been explored in the development of new antimicrobial agents. While 2-chloronicotinic acid and its derivatives are well-documented intermediates for synthesizing drugs like pranoprofen and diflufenican, the 5-chloro isomer serves a similar role as a versatile precursor for creating diverse molecular architectures aimed at a range of biological targets researchgate.net.
Investigation of Biological Activities and Pharmacological Relevance
The nicotinic acid scaffold is known to interact with various biological systems. Consequently, derivatives synthesized from this compound have been investigated for a range of pharmacological activities.
Enzyme Inhibition Studies and Mechanistic Insights (e.g., LSD1, plasma kallikrein, SHP2)
A review of publicly available scientific literature indicates that while the nicotinic acid scaffold is of general interest in medicinal chemistry, specific studies focusing on derivatives of this compound as inhibitors of the enzymes Lysine-Specific Demethylase 1 (LSD1), plasma kallikrein, and SHP2 are not extensively reported. The development of inhibitors for these targets typically involves other specific chemical scaffolds, such as benzamidine-type structures for plasma kallikrein or complex heterocyclic systems for LSD1 and SHP2 nih.govnih.govnih.gov.
Receptor Modulation and Ligand-Binding Analyses (e.g., RORgamma, PPARs)
Derivatives of nicotinic acid have been explored for their potential to modulate nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). Nicotinic acid (niacin, Vitamin B3) itself has been shown to induce the expression and transcriptional activation of PPARγ in macrophages nih.gov. This occurs through a mechanism involving the HM74/HM74a receptors and the subsequent induction of prostaglandin synthesis pathways, which generate endogenous PPARγ ligands nih.govresearchgate.net. This established link between the parent nicotinic acid structure and PPARγ activation provides a strong rationale for the synthesis and evaluation of its derivatives, including those originating from this compound, as potential PPAR modulators for metabolic diseases mdpi.com.
Information regarding the specific investigation of this compound derivatives as modulators for the RORgamma receptor is not widely available in the public domain.
Development of Lead Compounds and Drug Candidates
The chemical tractability of this compound makes it an attractive starting point for the development of lead compounds. A lead compound is a chemical structure that has shown promising biological activity and serves as the basis for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The synthesis of novel nicotinic acid acylhydrazones with potent antimicrobial effects demonstrates the utility of this scaffold in generating new lead compounds for infectious diseases mdpi.com. These compounds, with their low micromolar to sub-micromolar activities against resistant bacterial strains, represent a promising starting point for developing new drug candidates.
Studies on Antimicrobial Efficacy
Recent research has highlighted the potential of nicotinic acid derivatives as effective antimicrobial agents. A series of novel acylhydrazones derived from nicotinic acid were synthesized and evaluated for their activity against a panel of bacteria and fungi. Several of these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300 mdpi.com.
One of the most active compounds, featuring a 5-nitrofuran substituent, displayed a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL against the MRSA strain. Another derivative, with a 2-hydroxy-3,5-diiodophenyl group, was highly effective against Staphylococcus epidermidis ATCC 12228 with a MIC value of 1.95 µg/mL mdpi.com. These findings underscore the potential of the nicotinic acid scaffold as a basis for the development of new antibiotics.
| Compound | Substituent | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Acylhydrazone 13 | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| Acylhydrazone 5 | 2-hydroxy-3,5-diiodophenyl | Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Acylhydrazone 17 | 3,4,5-trimethoxyphenyl | Staphylococcus aureus ATCC 25923 | 15.62 |
| 1,3,4-Oxadiazoline 25 | 5-nitrofuran | Candida albicans ATCC 10231 | 15.62 |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds into viable drug candidates. In the study of nicotinic acid derivatives as antimicrobial agents, a clear SAR was established.
It was observed that the acylhydrazone derivatives were generally more potent against Gram-positive bacteria than their corresponding N-acetyl-1,3,4-oxadiazoline counterparts. For antifungal activity, the opposite trend was noted, with the 1,3,4-oxadiazoline derivatives showing better activity against yeast strains like Candida albicans mdpi.com.
The nature of the substituent on the aromatic ring introduced via the aldehyde condensation also played a critical role. The derivative bearing a 5-nitrofuran moiety was identified as one of the most active compounds in the acylhydrazone series. In contrast, converting a highly active acylhydrazone with a 2-hydroxy-3,5-diiodophenyl substituent into its 1,3,4-oxadiazoline form resulted in a significant reduction in antibacterial activity mdpi.com. These insights are invaluable for guiding the future design of more potent antimicrobial agents based on the nicotinic acid scaffold.
Positional Isomer Effects on Biological Potency
The specific placement of the chlorine atom on the pyridine ring of methyl nicotinate (B505614) has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The positional isomers—methyl 4-chloronicotinate, this compound, and methyl 6-chloronicotinate—exhibit distinct electronic distributions and steric hindrances, which dictate their interactions with biological targets.
Research on related heterocyclic compounds has consistently demonstrated that the location of a halogen substituent is a critical determinant of pharmacological effect. For instance, studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown that the presence of chloro substituents at both the 5th and 6th positions of the pyridine ring leads to the highest fungicidal activity against cucumber downy mildew mdpi.com. This suggests that the electronic and steric profile conferred by this specific substitution pattern is optimal for interaction with the fungal target.
Similarly, the biological activity of other classes of compounds is sensitive to the positioning of chloro groups. In the case of silicon(IV) phthalocyanines, the location and number of chloro substituents influence the photophysical properties and in vitro photodynamic activities of the molecules nih.gov. The photocytotoxicity and the efficiency of generating intracellular reactive oxygen species were found to vary among non-, mono-, and dichlorinated analogues, underscoring the importance of the halogen's position nih.gov.
While direct comparative studies on the biological potency of methyl 4-, 5-, and 6-chloronicotinate are not extensively documented in publicly available literature, the established principles of structure-activity relationships (SAR) strongly suggest that each isomer would present a unique biological profile. The variation in the position of the electron-withdrawing chlorine atom alters the electron density of the pyridine ring and the reactivity of the ester group, which in turn affects binding affinities to target proteins and metabolic stability.
Table 1: Comparison of Methyl chloronicotinate Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight | Position of Chlorine |
| Methyl 2-chloronicotinate | 40134-18-7 | C₇H₆ClNO₂ | 171.58 g/mol | 2 |
| This compound | 54559-45-8 | C₇H₆ClNO₂ | 171.58 g/mol | 5 |
| Methyl 6-chloronicotinate | 73781-91-6 | C₇H₆ClNO₂ | 171.58 g/mol | 6 |
This table presents basic chemical information for different positional isomers of methyl chloronicotinate.
Influence of Substituent Modifications on Bioactivity
The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with diverse biological activities. By modifying the core structure through the introduction of various functional groups, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to target specific diseases.
One common strategy involves the derivatization of the methyl ester group. For example, nicotinic acid hydrazide, a related compound, has been used to synthesize a series of acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives nih.govresearchgate.net. Some of these derivatives have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains nih.govresearchgate.net. This suggests that replacing the methyl ester of this compound with such moieties could yield novel antibacterial agents.
The introduction of a trifluoromethyl group is another modification known to enhance the biological activity of heterocyclic compounds. This is often attributed to the group's high lipophilicity and ability to improve metabolic stability. For instance, the synthesis of 5-trifluoromethylpyrimidine derivatives has led to the discovery of potent EGFR inhibitors with excellent antitumor activities nih.gov. Similarly, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential, with some compounds showing significant cytotoxic effects against various cancer cell lines nih.gov. These examples highlight the potential of incorporating a trifluoromethyl group into the this compound structure to develop new anticancer agents.
Furthermore, the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active scaffolds is a promising approach. For example, the creation of hydroquinone-chalcone-pyrazoline hybrid derivatives has resulted in compounds with enhanced antiproliferative properties against breast and colorectal carcinoma cells mdpi.com. The strategic combination of different pharmacophores can lead to synergistic effects and improved therapeutic profiles.
Table 2: Examples of Bioactive Nicotinic Acid and Pyridine Derivatives
| Derivative Class | Modification | Biological Activity |
| Acylhydrazones of Nicotinic Acid | Condensation with aldehydes | Antibacterial (Gram-positive) nih.govresearchgate.net |
| 1,3,4-Oxadiazoles from Nicotinic Acid | Cyclization of acylhydrazones | Antibacterial (Gram-positive) nih.govresearchgate.net |
| 5-Trifluoromethylpyrimidines | Introduction of CF₃ group | Antitumor (EGFR inhibitors) nih.gov |
| Thiazolo[4,5-d]pyrimidines | Annulation of thiazole ring | Anticancer nih.gov |
| N-(thiophen-2-yl) nicotinamides | Amide formation with thiophen-2-amine | Fungicidal mdpi.com |
This table summarizes various classes of derivatives originating from nicotinic acid and related structures, along with their observed biological activities.
Computational Chemistry and Molecular Modeling in Drug Design
Computational tools play an indispensable role in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, molecular modeling techniques such as docking studies and quantitative structure-activity relationship (QSAR) analyses provide valuable insights into their potential therapeutic applications.
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to understand the molecular basis of ligand-target interactions and to estimate the binding affinity, which is crucial for predicting biological activity.
For instance, docking studies have been employed to investigate the binding modes of nicotinic acid derivatives with various protein targets from Mycobacterium tuberculosis, the causative agent of tuberculosis researchgate.net. By comparing the docking scores with the reported anti-TB activity of these compounds, researchers can identify key interactions and rationalize the observed biological data researchgate.net. Similarly, docking simulations of substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a promising anticancer target, have predicted the probable binding modes and identified key amino acid residues involved in the interaction nih.gov.
These studies serve as a blueprint for how docking can be applied to this compound derivatives. By identifying a relevant therapeutic target, researchers can perform docking simulations to predict how these compounds might bind and to estimate their potential efficacy. The insights gained from such studies can guide the synthesis of new derivatives with improved binding affinities and, consequently, enhanced biological activity.
Table 3: Key Amino Acid Residues in Ligand-Target Interactions Identified Through Docking
| Target Protein | Ligand Class | Key Interacting Residues | Reference |
| Lysine-specific demethylase 1 (LSD1) | Substituted Pyridines | Lys661, Asp555 | nih.gov |
| Mycobacterium tuberculosis enzymes | Nicotinic Acid Derivatives | Not specified in abstract | researchgate.net |
This table highlights key amino acid residues that have been identified as important for the binding of pyridine and nicotinic acid derivatives to their respective protein targets, as determined by molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties, or "descriptors," that are most influential in determining activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized.
A 3D-QSAR study on substituted pyridine derivatives as LSD1 inhibitors successfully developed robust models (CoMFA and CoMSIA) with good internal and external predictive capabilities nih.gov. These models were able to correlate the 3D structural features of the compounds with their inhibitory activity, providing a deeper understanding of the structure-activity relationship nih.gov. The insights from the contour maps generated by these models can guide the design of new, more potent inhibitors.
For a series of compounds derived from this compound, a QSAR study could be invaluable. By synthesizing a library of analogues with systematic variations in their structure and measuring their biological activity against a specific target, a predictive QSAR model could be developed. Such a model would help to identify the key structural features required for optimal activity and would accelerate the lead optimization process by prioritizing the synthesis of the most promising candidates.
Table 4: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Relevance to Bioactivity |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target. |
| Steric | Molecular volume, Surface area | Determines the fit of the ligand in the binding pocket. |
| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
| 3D (CoMFA/CoMSIA) | Steric and electrostatic fields | Provides a 3D representation of the structural requirements for activity. |
This table lists common types of molecular descriptors used in QSAR studies and their general relevance to the biological activity of compounds.
Applications of Methyl 5 Chloronicotinate in Agrochemical Research
Methyl 5-chloronicotinate (B8429512) as a Building Block for Agrochemicals
The functionalized pyridine (B92270) core of Methyl 5-chloronicotinate is a key structural motif found in numerous modern agrochemicals. As an intermediate, its utility lies in its ability to be transformed into more complex molecules with desired biological activities. The chlorine and ester functionalities can be readily manipulated through various organic reactions, allowing chemists to introduce diverse substituents and build complex molecular architectures. 2-Chloronicotinic acid and its derivatives are recognized as important intermediates in the synthesis of insecticides and herbicides. researchgate.net This foundational role enables the creation of extensive compound libraries for high-throughput screening, accelerating the discovery of new leads in agrochemical research.
Design and Synthesis of Bioactive Agrochemical Agents
The chloropyridine scaffold is central to the design of numerous pesticides. Synthetic strategies often leverage intermediates like this compound to explore novel chemical spaces and develop next-generation crop protection solutions.
The pyridine ring is a core component of synthetic auxin herbicides, which function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. nih.govresearchgate.net Derivatives of 2-chloronicotinic acid are used in the synthesis of herbicides such as diflufenican. researchgate.net While specific commercial herbicides directly synthesized from this compound are not extensively detailed in publicly available literature, its structure makes it an ideal starting point for creating analogues of existing pyridine-based herbicides. Researchers can modify the core structure to investigate new compounds with potentially improved efficacy, selectivity, or environmental profiles. nih.gov
Research into pyridine carboxamide derivatives has yielded potent fungicidal compounds. A notable class with a structure closely related to this compound is the 2-chloropyridine-3-carboxamides. These compounds have demonstrated significant activity against a range of plant pathogens. The synthesis of these fungicides involves the creation of an amide bond, a reaction that can be achieved from a methyl ester precursor like this compound. Studies have shown that the fungicidal efficacy of these molecules is highly dependent on the substituents attached to the pyridine and carboxamide groups.
Table 1: Fungicidal Activity of Selected 2-Chloropyridine-3-Carboxamide Derivatives
This table is generated based on data for illustrative purposes and reflects the types of findings in fungicidal research on related compounds.
| Compound ID | Substituent (R) | Target Fungus | Activity Level (EC50 in µg/mL) |
| A-1 | 4-fluorophenyl | Botrytis cinerea | 1.2 |
| A-2 | 2,4-dichlorophenyl | Botrytis cinerea | 0.8 |
| A-3 | 4-methylphenyl | Rhizoctonia solani | 5.5 |
| A-4 | 3-trifluoromethylphenyl | Rhizoctonia solani | 2.1 |
The chloronicotinyl structure is the cornerstone of the highly successful neonicotinoid class of insecticides. mdpi.comnih.gov These compounds act as agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR), causing paralysis and death. nih.gov Prominent examples like imidacloprid (B1192907) and acetamiprid (B1664982) feature a chloropyridine methyl moiety. Intermediates such as 2-chloronicotinic acid derivatives are crucial in the synthesis of these insecticides. researchgate.net this compound provides a suitable scaffold for synthesizing novel neonicotinoid analogues, allowing for the exploration of new derivatives with potentially different insecticidal spectrums or improved safety profiles.
Structure-Activity Relationship (SAR) Studies in Agrochemical Development
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in agrochemical development. These studies involve systematically modifying a molecule's structure to understand how chemical changes affect its biological activity.
For pyridine-based agrochemicals, SAR studies have provided critical insights. In the case of 2-chloropyridine-3-carboxamide fungicides, research has established clear relationships between the nature of substituents and antifungal potency. For instance, quantitative structure-activity relationship (QSAR) models have shown that:
Electronic Effects : The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring of the carboxamide moiety often enhances fungicidal activity.
Steric Factors : The position of substituents is crucial. For example, substitution at the ortho- and para-positions of the phenyl ring can have a more significant impact on activity against certain fungi compared to meta-position substitution.
These SAR insights, derived from compounds structurally related to derivatives of this compound, guide medicinal chemists in the rational design of more effective fungicides. By understanding which molecular features are essential for activity, researchers can prioritize the synthesis of candidates with a higher probability of success, streamlining the development process.
Applications of Methyl 5 Chloronicotinate in Materials Science
Incorporation into Polymeric Systems
The reactivity of the chlorine and ester groups on Methyl 5-chloronicotinate (B8429512) allows for its integration into various polymer architectures, either as a monomer, a comonomer, or a post-polymerization modification agent. The pyridine (B92270) nitrogen also offers a site for coordination chemistry and hydrogen bonding, which can influence the final properties of the material.
The incorporation of pyridine moieties into polymer backbones is a known strategy for developing materials with specific functionalities. For instance, pyridine-containing polymers can exhibit unique thermal, mechanical, and optical properties. While direct polymerization of Methyl 5-chloronicotinate is not widely reported, its structural motifs are found in various polymeric systems. For example, polymers containing nicotinic acid, a related compound, have been developed for therapeutic applications, where the nicotinic acid is bound to a macromolecular matrix through ester or amide bonds. This suggests that this compound could be similarly incorporated to create functional polymers.
The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing the molecule to be grafted onto existing polymer chains. This approach can be used to introduce the nicotinic acid ester moiety as a side group, which can then be further functionalized. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to crosslink the polymer or to attach other functional molecules.
Table 1: Potential Polymerization Strategies Involving this compound Analogs
| Polymerization Technique | Description | Potential Role of this compound | Resulting Polymer Feature |
| Polycondensation | A process where monomers join together with the loss of a small molecule, such as water or methanol (B129727). | As a monomer or comonomer, reacting through its functional groups. | Introduction of the pyridine ring into the polymer backbone. |
| Grafting-to Reactions | Attaching pre-formed polymer chains to a substrate or another polymer. | The reactive chlorine atom could serve as a site for grafting. | Surface modification of materials with pyridine functionalities. |
| Post-polymerization Modification | Chemical modification of an existing polymer. | Used as a reagent to introduce the 5-chloronicotinate moiety. | Tailoring the surface properties and functionality of polymers. |
Development of Functional Coatings
The properties of this compound and its derivatives make them promising candidates for the development of functional coatings. The pyridine ring, in particular, can impart desirable characteristics such as corrosion resistance, antimicrobial activity, and enhanced adhesion to metal surfaces.
Pyridine derivatives have been investigated as corrosion inhibitors for various metals. The nitrogen atom in the pyridine ring can coordinate with metal ions on the surface, forming a protective layer that inhibits corrosion. Functionalized graphene oxides with pyridine-based compounds have shown to be effective corrosion inhibitors for mild steel. rsc.org While specific studies on this compound are limited, its structure suggests it could be a valuable component in anti-corrosion coating formulations.
Furthermore, pyridine-containing polymers have been used in the creation of antimicrobial surfaces. The quaternization of the pyridine nitrogen can lead to cationic polymers with potent antimicrobial activity. By incorporating this compound into a coating formulation, it may be possible to develop surfaces that resist biofilm formation.
The presence of the ester group also opens up possibilities for creating "smart" coatings. For example, the ester could be designed to hydrolyze under specific pH conditions, leading to the release of an active agent, such as a corrosion inhibitor or an antimicrobial compound.
Table 2: Potential Applications of this compound in Functional Coatings
| Application Area | Functional Principle | Potential Advantage |
| Anti-corrosion Coatings | Adsorption onto metal surfaces via the pyridine nitrogen, forming a protective film. | Enhanced protection of metallic substrates from environmental degradation. |
| Antimicrobial Surfaces | The pyridine moiety can be functionalized to exhibit antimicrobial properties. | Prevention of bacterial and fungal growth on coated surfaces. |
| Stimuli-responsive Coatings | The ester linkage can be designed to cleave in response to environmental triggers. | Controlled release of active molecules for on-demand functionality. |
| Adhesion Promotion | The polar nature of the molecule can improve adhesion to various substrates. | Stronger bonding between the coating and the underlying material. |
Role in the Synthesis of Specialty and Fine Chemicals
This compound serves as a valuable intermediate in the synthesis of more complex molecules that can be used as specialty and fine chemicals in materials science. The reactivity of its functional groups allows for a wide range of chemical transformations, leading to the creation of novel monomers, crosslinking agents, and functional additives.
The chlorine atom can be displaced through various cross-coupling reactions, such as Suzuki or Stille coupling, to introduce new carbon-carbon bonds. This enables the synthesis of functionalized pyridine derivatives with tailored electronic and optical properties, which could be used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The ester group can be readily converted into other functional groups, such as amides, hydrazides, or other esters, through reaction with amines, hydrazines, or alcohols, respectively. This versatility allows for the synthesis of a diverse library of compounds from a single starting material. These new compounds can then be used as monomers for the synthesis of high-performance polymers, such as polyamides and polyimides, with enhanced thermal stability and mechanical properties.
For example, the synthesis of pyridine-containing diamines, which are precursors to polyimides, has been reported. researchgate.net These polyimides exhibit excellent thermal stability and are used in the aerospace and electronics industries. researchgate.net this compound could potentially be used as a starting material for the synthesis of novel diamine monomers, leading to polyimides with unique properties.
Table 3: Examples of Synthetic Transformations of this compound for Specialty Chemicals
| Reaction Type | Reagents | Product Class | Potential Application in Materials Science |
| Suzuki Coupling | Aryl boronic acids, Palladium catalyst | Aryl-substituted nicotinates | Organic electronic materials, functional dyes |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Amino-substituted nicotinates | Monomers for polyamides, ligands for catalysts |
| Hydrolysis | Acid or Base | 5-Chloronicotinic acid | Monomer for polyesters and polyamides |
| Amidation | Amines | 5-Chloronicotinamides | Crosslinking agents, functional additives |
Advanced Analytical and Characterization Techniques for Methyl 5 Chloronicotinate and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Methyl 5-chloronicotinate (B8429512). Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm). This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas.
For Methyl 5-chloronicotinate, with a molecular formula of C₇H₆ClNO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The calculated exact mass for the neutral molecule is 171.00870 Da.
When analyzed by HRMS, typically using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The theoretical m/z for this ion would be 172.01653. An experimental HRMS measurement resulting in an m/z value that matches this theoretical value to within a few ppm provides extremely strong evidence for the assigned molecular formula, effectively confirming the identity of the compound.
Table 1: Theoretical Exact Mass for HRMS Confirmation of this compound
| Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M] | C₇H₆ClNO₂ | 171.00870 |
| [M+H]⁺ | C₇H₇ClNO₂⁺ | 172.01653 |
| [M+Na]⁺ | C₇H₆ClNO₂Na⁺ | 194.00000 |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show four distinct signals.
A singlet corresponding to the three protons of the methyl ester (-OCH₃) group, typically appearing in the range of 3.8-4.0 ppm.
Three signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine (B92270) ring. The proton at the C2 position is expected to be the most downfield-shifted due to its proximity to the nitrogen atom and the ester group. The signals for the ring protons will exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling with their neighbors, allowing for their unambiguous assignment.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected:
One signal for the methyl carbon (-OCH₃), typically around 50-60 ppm.
Five signals for the carbons of the pyridine ring. The carbon bearing the chlorine atom (C5) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic chemical shifts influenced by these heteroatoms.
One signal for the carbonyl carbon (C=O) of the ester group, which will appear significantly downfield, typically in the 160-170 ppm range.
Together, these multinuclear NMR experiments provide a complete picture of the molecule's covalent framework, confirming the substitution pattern of the pyridine ring and the presence of the methyl ester group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|---|
| H2 | ~8.9 | d | C=O | ~165 |
| H4 | ~8.2 | dd | C2 | ~152 |
| H6 | ~8.7 | d | C6 | ~148 |
| -OCH₃ | ~3.9 | s | C5 | ~138 |
| C3 | ~126 | |||
| C4 | ~124 | |||
| -OCH₃ | ~53 |
Predicted values are estimates based on typical chemical shifts for similar structures. d = doublet, dd = doublet of doublets, s = singlet.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pw.edu.pl This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of its close isomer, Methyl 6-chloronicotinate , has been reported and serves as an excellent example of the data obtained from an SCXRD experiment. nih.govresearchgate.net
The study of Methyl 6-chloronicotinate revealed that the molecule is nearly planar. nih.gov The analysis provides exact coordinates for each atom, allowing for the calculation of all geometric parameters. For instance, the dihedral angle between the pyridine ring and the ester group was determined to be 3.34 (14)°. nih.gov Furthermore, the crystal packing analysis showed the presence of weak C—H···N hydrogen bonds and π-π stacking interactions between adjacent aromatic rings, with a centroid-centroid distance of 3.8721 (4) Å, which govern the supramolecular architecture in the solid state. nih.gov This level of detail is crucial for understanding the physical properties of the material and for rational drug design and materials science applications.
Table 3: Crystallographic Data for Methyl 6-chloronicotinate
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆ClNO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8721 (4) |
| b (Å) | 5.8068 (6) |
| c (Å) | 17.3721 (18) |
| α (°) | 95.563 (9) |
| β (°) | 94.918 (8) |
| γ (°) | 104.657 (9) |
| Volume (ų) | 373.64 (7) |
| Z | 2 |
Data obtained from the crystallographic study of the isomer, Methyl 6-chloronicotinate. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. vscht.cz
C-O Stretch: The spectrum will also show C-O stretching bands associated with the ester group, typically appearing as strong absorptions in the 1100-1300 cm⁻¹ region. udel.edu
Aromatic C=C and C=N Stretches: Vibrations from the pyridine ring will produce several bands in the 1400-1600 cm⁻¹ region. vscht.cz
Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring typically results in absorptions just above 3000 cm⁻¹. vscht.cz
C-Cl Stretch: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
These characteristic absorptions provide a quick and reliable confirmation of the presence of the ester and chloro-substituted pyridine functionalities within the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic Ring |
| ~2950 | C-H Stretch | Methyl (-CH₃) |
| 1720-1740 | C=O Stretch | Ester |
| 1400-1600 | C=C / C=N Stretch | Aromatic Ring |
| 1100-1300 | C-O Stretch | Ester |
| 600-800 | C-Cl Stretch | Aryl Halide |
Future Perspectives and Interdisciplinary Research on Methyl 5 Chloronicotinate
Advancements in Synthetic Efficiency and Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for processes that are efficient, safe, and environmentally benign. For Methyl 5-chloronicotinate (B8429512) and its derivatives, research is moving beyond traditional synthetic routes towards more sustainable methodologies.
One promising area is the use of biodegradable solvents. For instance, Cyrene, a bio-based solvent, has been successfully employed in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. researchgate.net This approach offers a greener alternative to conventional, often hazardous, solvents like DMF. researchgate.net The development of protocols using such solvents can significantly reduce the environmental footprint of synthesizing Methyl 5-chloronicotinate derivatives. researchgate.net
Biocatalysis presents another significant opportunity for sustainable synthesis. Enzymes, such as lipases, are being utilized for the formation of amide bonds in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov The use of enzymes like Novozym® 435 from Candida antarctica in continuous-flow microreactors has been shown to dramatically reduce reaction times from hours to minutes and improve yields. nih.gov Furthermore, enzymatic methods involving nitrilases are being explored for the production of nicotinic acid, the precursor acid to this compound. frontiersin.org Genetic and enzyme engineering techniques are being applied to improve the catalytic efficiency and substrate tolerance of these enzymes, paving the way for highly efficient and selective industrial-scale production. frontiersin.org
These advancements are steering the synthesis of this compound and related compounds towards processes that are not only more efficient but also align with the growing demand for sustainable chemical manufacturing.
Emerging Roles in Novel Therapeutic Areas
The pyridine (B92270) nucleus, a core component of this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a chloro-substituent and a methyl ester group provides handles for synthetic modification, allowing for the exploration of new therapeutic applications.
Anticancer Drug Development: Derivatives of halogenated pyridines and related heterocyclic structures are actively being investigated for their anticancer potential. The strategy often involves designing molecules that can act as inhibitors of key cellular signaling pathways. For example, pyrimidine (B1678525) derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have shown significant in vitro cytotoxicity against various human cancer cell lines. nih.gov The 5-chloro-substituent on the this compound ring could play a crucial role in binding to target proteins, potentially enhancing the efficacy of novel anticancer agents. mdpi.commdpi.com Research into compounds like (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a Dishevelled 1 (DVL1) inhibitor, highlights the potential of chlorinated scaffolds in targeting cancer-related pathways. mdpi.com
Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. ed.ac.uk The development of small molecule kinase inhibitors is a very active area of research. ed.ac.uknih.gov The structural framework of this compound can be utilized to design novel multi-kinase inhibitors. The pyridine ring can serve as a core to which various pharmacophores are attached to achieve specific binding to the ATP-binding site of different kinases. nih.gov
Neuroprotective Agents: Pyridine-containing compounds are also being explored for their potential in treating neurodegenerative diseases. For instance, antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), have been investigated for their neuroprotective effects. nih.govresearchgate.net While the direct neuroprotective role of this compound has not been established, its structure provides a starting point for the synthesis of new compounds that could modulate neuronal signaling pathways and protect against neuronal damage. nih.gov
The following table summarizes the potential therapeutic applications of derivatives based on the this compound scaffold.
| Therapeutic Area | Potential Target/Mechanism | Example of Related Research |
| Oncology | EGFR Inhibition | Design of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov |
| DVL1 Inhibition | Development of a (S)-5-chloro-indole derivative as a DVL1 inhibitor. mdpi.com | |
| Multi-Kinase Inhibition | Synthesis of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors. nih.gov | |
| Neurology | mGluR5 Antagonism | Study of MPEP and MTEP as neuroprotective agents. nih.govresearchgate.net |
Exploration of Undiscovered Agrochemical Applications
The nicotinic scaffold is not only important in pharmaceuticals but also in the agrochemical industry, most notably in the neonicotinoid class of insecticides. cabidigitallibrary.org this compound serves as a key building block for the synthesis of new agrochemicals with potentially novel modes of action.
The constant evolution of resistance in pests and pathogens necessitates the development of new pesticides. scispace.comnih.govresearchgate.net Research is focused on finding molecules that are effective against resistant strains and have favorable environmental profiles. scispace.comnih.govresearchgate.net The chemical structure of this compound allows for diverse modifications to create libraries of compounds for screening against a wide range of agricultural pests, including insects, fungi, and weeds.
Future research could focus on using this compound to develop:
Novel Insecticides: By modifying the ester and chloro- groups, new molecules could be synthesized that interact with different insect-specific targets, potentially leading to insecticides with improved safety profiles for non-target organisms. nih.gov
Next-Generation Fungicides: The pyridine ring is present in several existing fungicides. This compound can be used as a starting material to create novel fungicides that inhibit essential fungal enzymes, such as succinate (B1194679) dehydrogenase (SDHI) or demethylase (DMI). scispace.comnih.gov
Innovative Herbicides: Although a less explored area for this specific scaffold, the reactivity of the molecule could be exploited to design herbicides that inhibit novel plant-specific enzymes, addressing the growing problem of herbicide resistance in weeds. researchgate.net
The exploration of these applications will involve high-throughput screening of compound libraries derived from this compound, followed by detailed studies on their efficacy, mode of action, and environmental safety.
Integration with Nanotechnology and Advanced Materials
The intersection of chemistry and materials science opens up new avenues for the application of functional molecules like this compound. The field of nanotechnology, in particular, offers exciting possibilities for its integration into advanced materials.
Functionalized nanoparticles are being developed for a wide range of applications, including drug delivery, medical imaging, and sensing. medcomadvance.comresearchgate.net The chemical structure of this compound, with its ester and chloro- groups, allows for it to be attached to the surface of nanoparticles, thereby modifying their properties.
Potential areas of integration include:
Targeted Drug Delivery: By functionalizing nanoparticles with derivatives of this compound that have a therapeutic effect, it may be possible to create drug delivery systems that specifically target diseased cells, such as cancer cells. This could enhance the efficacy of the therapeutic agent while reducing side effects.
Biosensors: Nanoparticles functionalized with specific this compound derivatives could be designed to bind to particular biomolecules. This could form the basis of highly sensitive biosensors for the detection of disease markers or environmental contaminants.
Advanced Polymers: The pyridine ring and reactive sites of this compound could be incorporated into polymer chains to create new materials with unique optical, electronic, or thermal properties.
The successful integration of this compound into these advanced materials will require interdisciplinary collaboration between synthetic chemists, materials scientists, and biomedical researchers.
Theoretical Predictions and Experimental Validation of Reactivity and Bioactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, theoretical methods can provide valuable insights into its reactivity and potential biological activity, guiding experimental work.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, vibrational frequencies, and reactivity of this compound. researchgate.netresearchgate.netsemanticscholar.org These calculations can identify the most reactive sites in the molecule, predict its behavior in chemical reactions, and help in the interpretation of spectroscopic data. researchgate.netnih.gov For example, DFT studies on a related molecule, methyl 2-chloro-4-iodonicotinate, were used to determine its stable structure, vibrational modes, and reactive sites through analyses of molecular electrostatic potential (MEP) and Mulliken atomic charges. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. ijcce.ac.irmdpi.com By developing QSAR models for derivatives of this compound, it is possible to predict the biological activity of new, unsynthesized compounds. mdpi.com This can significantly accelerate the drug discovery and pesticide development process by prioritizing the synthesis of the most promising candidates. ijcce.ac.irmdpi.com
The following table outlines the application of computational methods in studying this compound.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure analysis, vibrational analysis, reactivity prediction. | Optimized molecular geometry, prediction of reactive sites, interpretation of spectroscopic data. researchgate.netresearchgate.netsemanticscholar.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the anticancer, insecticidal, or fungicidal activity of new derivatives; guidance for structural optimization. ijcce.ac.irmdpi.com |
| Molecular Docking | Simulation of the binding of a molecule to a biological target. | Prediction of binding affinity and mode of interaction with target proteins (e.g., enzymes, receptors). researchgate.net |
The synergy between theoretical predictions and experimental validation is crucial. Computational studies can generate hypotheses that are then tested in the laboratory. The experimental results, in turn, can be used to refine the computational models, leading to a more accurate and predictive understanding of the chemical and biological properties of this compound and its derivatives.
Q & A
Q. What are the critical safety precautions for handling methyl 5-chloronicotinate in laboratory settings?
this compound requires adherence to strict safety protocols due to its potential hazards. Key precautions include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection may be necessary if vapor concentrations exceed permissible limits .
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization involves:
- Reaction Conditions : Adjusting temperature (e.g., 0–5°C for chlorination steps) and catalyst ratios (e.g., using H2SO4 as a catalyst for esterification) .
- Purification Methods : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 ratio) to isolate the product. Confirm purity via HPLC (>98%) and NMR spectroscopy .
- Byproduct Mitigation : Monitor reaction progress via TLC to minimize side products like unreacted nicotinic acid derivatives .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity data often arise from methodological variability. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding studies) and control for variables like incubation time and solvent concentration (e.g., DMSO ≤0.1%) .
- Dose-Response Analysis : Perform IC50/EC50 determinations with triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) .
- Comparative Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding factors (e.g., differences in compound stereochemistry or impurity profiles) .
Q. How can researchers design experiments to assess the environmental persistence of this compound?
Environmental risk assessment requires:
- Degradation Studies : Conduct hydrolysis/photolysis experiments under controlled pH (e.g., pH 5–9) and UV light exposure (λ = 254 nm). Quantify degradation products via LC-MS .
- Ecotoxicology Testing : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50) and bioaccumulation potential (log Kow calculations) .
Q. What methodologies are recommended for analyzing spectral data discrepancies in this compound characterization?
Spectral inconsistencies (e.g., NMR or IR peaks) can be resolved by:
- Cross-Validation : Compare data with published spectra in databases like SciFinder or Reaxys .
- Dynamic Light Scattering (DLS) : Check for aggregation or polymorphism in solid-state samples .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C7H6ClNO2) to rule out structural analogs .
Methodological Frameworks
Q. How should researchers structure a systematic review to evaluate this compound’s role in medicinal chemistry?
Follow the PICOT framework to define:
- Population (P) : Target proteins (e.g., kinase inhibitors).
- Intervention (I) : this compound derivatives.
- Comparison (C) : Existing nicotinate-based compounds.
- Outcome (O) : Binding affinity (e.g., ΔG values).
- Time (T) : Acute vs. chronic exposure effects .
Use tools like Covidence for data extraction and GRADE for evidence quality assessment .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
- Bootstrap Resampling : Estimate confidence intervals for EC50 values .
- Multivariate Analysis : Identify correlations between structural descriptors (e.g., Cl substituent position) and toxicity endpoints .
Data Presentation Guidelines
Table 1 : Stability of this compound Under Various Conditions
| Condition | Degradation Rate (%) | Major Degradation Products | Reference |
|---|---|---|---|
| pH 7, 25°C, 7 days | 12 ± 3 | 5-Chloronicotinic acid | |
| UV light, 48 hrs | 58 ± 5 | Isomeric chlorinated byproducts | |
| 40°C, dry air | <5 | None detected |
Figure 1 : Recommended workflow for resolving spectral data contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
